![molecular formula C26H29ClN4O2S B2965549 3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422283-39-4](/img/no-structure.png)

3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

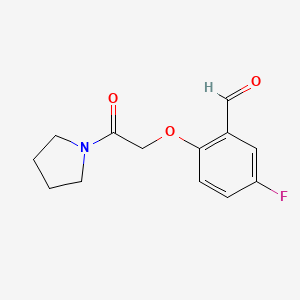

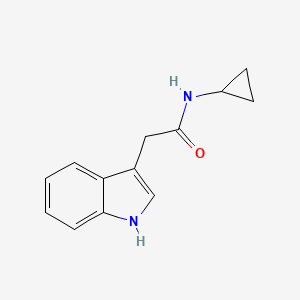

3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C26H29ClN4O2S and its molecular weight is 497.05. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

CCR4 Antagonists for Inflammation and Dermatitis

A study focused on improving the potency of CC chemokine receptor-4 (CCR4) antagonists, leading to the synthesis of a compound that demonstrated strong inhibition of human/mouse chemotaxis. Oral administration of this compound showed anti-inflammatory activity in a murine model of acute dermatitis, suggesting potential therapeutic applications for inflammatory conditions (Yokoyama et al., 2009).

Antibacterial and Antifungal Activity

Another research effort synthesized novel quinazolinone analogs, showing significant biological activity against standard bacterial and fungal strains. These findings highlight the antimicrobial potential of quinazolinone derivatives (ANISETTI & Reddy, 2012).

Antifungal Activity of Quinazolinone Derivatives

Quinazolinone derivatives were also studied for their antifungal activities, revealing potential for the development of new antifungal agents (Shivan & Holla, 2011).

Antihypertensive Agents

The synthesis and testing of piperidine derivatives with a quinazoline ring system as potential antihypertensive agents were explored. Among these, specific compounds produced strong hypotension in a spontaneously hypertensive rat model, indicating their potential as antihypertensive medications (Takai et al., 1986).

Wirkmechanismus

The compound also contains a piperidine ring, which is a common feature in many biologically active compounds. Piperidine derivatives can interact with a variety of targets in the body, including neurotransmitter receptors and ion channels .

The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would depend on many factors, including its chemical structure and the route of administration. For example, compounds with high lipophilicity are often well absorbed and can cross cell membranes easily, but they may also be extensively metabolized, which can affect their bioavailability .

The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with the compound. For example, the compound’s stability could be affected by exposure to light, heat, or certain chemicals .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-chlorobenzylamine with 4-piperidin-1-ylpiperidine-1-carboxylic acid, followed by cyclization and sulfanylation to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "4-piperidin-1-ylpiperidine-1-carboxylic acid", "Thionyl chloride", "Sodium sulfide", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 4-piperidin-1-ylpiperidine-1-carboxylic acid using acetic acid and ethanol as solvents and EDCI/HOBt as coupling agents to form the intermediate product.", "Step 2: Cyclization of the intermediate product using sodium hydroxide as a base to form the quinazolinone ring.", "Step 3: Sulfanylation of the quinazolinone ring using thionyl chloride and sodium sulfide to form the final product." ] } | |

CAS-Nummer |

422283-39-4 |

Molekularformel |

C26H29ClN4O2S |

Molekulargewicht |

497.05 |

IUPAC-Name |

3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C26H29ClN4O2S/c27-20-7-4-18(5-8-20)17-31-25(33)22-9-6-19(16-23(22)28-26(31)34)24(32)30-14-10-21(11-15-30)29-12-2-1-3-13-29/h4-9,16,21H,1-3,10-15,17H2,(H,28,34) |

InChI-Schlüssel |

XMXOAGVFJWYQPD-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2965467.png)

![4-(3-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2965469.png)

![N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2965472.png)

![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2965476.png)

![4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2965486.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide](/img/structure/B2965487.png)